Glycerol 1-heptanoate

CAS No.: 3030-30-6

Cat. No.: VC8097187

Molecular Formula: C10H20O4

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3030-30-6 |

|---|---|

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 2,3-dihydroxypropyl heptanoate |

| Standard InChI | InChI=1S/C10H20O4/c1-2-3-4-5-6-10(13)14-8-9(12)7-11/h9,11-12H,2-8H2,1H3 |

| Standard InChI Key | BVIQZSQUDHUPDC-UHFFFAOYSA-N |

| SMILES | CCCCCCC(=O)OCC(CO)O |

| Canonical SMILES | CCCCCCC(=O)OCC(CO)O |

Introduction

Chemical Structure and Nomenclature

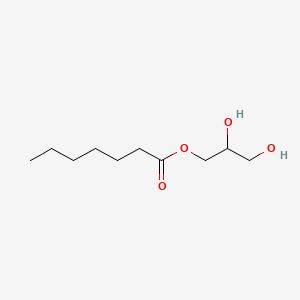

Glycerol 1-heptanoate (C₁₀H₂₀O₄) consists of a glycerol backbone esterified with heptanoic acid at the primary hydroxyl group. The molecule retains two free hydroxyl groups, enabling further chemical modifications or participation in hydrogen-bonding interactions. Its IUPAC name is 2,3-dihydroxypropyl heptanoate, reflecting the esterification at the first carbon of glycerol.

Synthesis and Purification Strategies

Esterification Reactions

The synthesis of glycerol 1-heptanoate typically involves acid-catalyzed esterification of glycerol with heptanoic acid. A representative protocol includes:

-

Reactants: Glycerol (1 mol), heptanoic acid (1 mol), sulfuric acid (1% w/w as catalyst).

-

Conditions: Reflux at 110°C for 6–8 hours under nitrogen atmosphere.

-

Yield: ~60–70% monoester, with di- and triesters as byproducts.

Purification employs silica gel chromatography using ethyl acetate/hexane gradients to separate monoesters from di- and triesters . Advanced techniques, such as enzymatic catalysis using lipases, have been explored to enhance regioselectivity, though scalability remains limited.

Table 1: Comparative Synthesis Conditions for Glycerol Esters

| Ester Type | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Glycerol 1-Heptanoate | H₂SO₄ | 110 | 65 | 92 |

| Glycerol 1,3-Diheptanoate | Lipase B | 50 | 45 | 85 |

| Triheptanoin | p-TsOH | 130 | 75 | 89 |

Physical and Chemical Properties

Glycerol 1-heptanoate is a viscous, colorless liquid at room temperature. Key properties include:

-

Molecular Weight: 204.26 g/mol

-

Density: 1.03 g/cm³

-

Solubility: Miscible in ethanol, dimethyl sulfoxide (DMSO), and chloroform; sparingly soluble in water (0.8 mg/mL).

-

Melting Point: -12°C (estimated from analogous esters).

The compound’s amphiphilic nature enables its use as a surfactant or emulsifier. Its hydrolysis under alkaline conditions yields glycerol and heptanoate, a process critical to its metabolic roles .

Metabolic and Therapeutic Applications

Role in Gluconeogenesis

In VLCAD-deficient mice, heptanoate supplementation enhances glucose production by serving as an anaplerotic substrate. Studies using ¹³C-labeled glycerol demonstrate that heptanoate boluses reduce the reliance on glycerol-derived gluconeogenesis, suggesting its direct conversion into glucose precursors like succinyl-CoA .

Table 2: Metabolic Effects of Heptanoate in VLCAD⁻/⁻ Mice

| Parameter | Control Group | Heptanoate Group | Change (%) |

|---|---|---|---|

| Hepatic glucose output | 12.3 µmol/min | 15.8 µmol/min | +28.5 |

| ¹³C enrichment in glucose | 22.4% | 14.7% | -34.4 |

| Plasma lactate | 2.1 mM | 1.6 mM | -23.8 |

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Key signals include δ 4.15–4.30 ppm (m, glycerol backbone protons) and δ 1.25–1.35 ppm (m, heptanoyl methylene groups) .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 204.1 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC with UV detection (210 nm) achieves baseline separation of glycerol 1-heptanoate from diesters using a C18 column and acetonitrile/water (70:30) mobile phase.

Industrial and Research Applications

Beyond therapeutics, glycerol 1-heptanoate finds use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume